Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that combines an octyl group, a nitrophenyl group, and a dioxoisoindole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxoisoindole core, which is then functionalized with a nitrophenyl group. The final step involves the esterification of the carboxylate group with an octyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The dioxoisoindole moiety may also play a role in binding to biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl octyl ether: Shares the nitrophenyl and octyl groups but lacks the dioxoisoindole moiety.
3-Nitrophenylhydrazine: Contains the nitrophenyl group but differs in its overall structure and functional groups.
Uniqueness
Octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
octyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H24N2O6/c1-2-3-4-5-6-7-13-31-23(28)16-11-12-19-20(14-16)22(27)24(21(19)26)17-9-8-10-18(15-17)25(29)30/h8-12,14-15H,2-7,13H2,1H3 |
InChI Key |
HVNOGKDTTIWOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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